molecular formula C9H9IO3 B13526832 Methyl 2-hydroxy-2-(3-iodophenyl)acetate

Methyl 2-hydroxy-2-(3-iodophenyl)acetate

Cat. No.: B13526832
M. Wt: 292.07 g/mol
InChI Key: DDYXARKMOCIMKI-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(3-iodophenyl)acetate (CAS 502649-73-2) is an iodinated aromatic ester featuring a hydroxyl group at the α-position of the acetate moiety. Its molecular formula is C₉H₉IO₃, with a molecular weight of 292.08 g/mol (calculated from substituents). The iodine atom at the 3-position of the phenyl ring contributes to its distinct electronic and steric properties, making it valuable in synthetic chemistry, particularly in coupling reactions and as a precursor for pharmaceuticals. For instance, it serves as an intermediate in the synthesis of olopatadine hydrochloride, an antihistamine, via iodination and cyclization steps .

Properties

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

methyl 2-hydroxy-2-(3-iodophenyl)acetate

InChI

InChI=1S/C9H9IO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3

InChI Key

DDYXARKMOCIMKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)I)O

Origin of Product

United States

Preparation Methods

Iodination of Aromatic Precursors

A common approach begins with iodination of an aromatic compound such as 2-(4-ethylphenyl)-2-methylpropanoic acid or related derivatives. Iodination is typically achieved using elemental iodine or N-iodosuccinimide (NIS) in the presence of acids like trifluoroacetic acid or sulfuric acid to facilitate electrophilic substitution at the meta position relative to substituents.

  • Typical reagents and conditions:

    • Iodo reagent: Elemental iodine or N-iodosuccinimide (NIS)
    • Acid catalyst: Glacial acetic acid, trifluoroacetic acid, or concentrated sulfuric acid
    • Temperature: 0-100 ℃ depending on the step, often 0-50 ℃ for controlled iodination
    • Reaction time: 6-24 hours
  • Example reaction:

    • 2-(4-ethylphenyl)-2-methylpropanoic acid treated with iodine, acetic acid, sulfuric acid, and an oxidant at 75 ℃ for 6 hours yields 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid with 84% yield and 98.6% purity after recrystallization.

Acetylation and Esterification Steps

Following iodination, acetylation or esterification is performed to introduce the methyl ester and hydroxy groups on the alpha carbon adjacent to the aromatic ring.

  • Reaction conditions:

    • Solvent: Organic solvents such as ethyl acetate, tetrahydrofuran, or toluene
    • Lewis acid catalysts: Commonly used to activate acetylation reagents
    • Temperature: 0-50 ℃, often optimized around 40-50 ℃
    • Reaction time: 16-22 hours monitored by TLC, HPLC, or LC-MS
  • Work-up:

    • Cooling and quenching with ice water
    • Extraction with ester solvents (e.g., ethyl acetate)
    • Washing sequentially with water, sodium bicarbonate solution, and brine
    • Drying over anhydrous magnesium sulfate
    • Vacuum concentration to isolate the product

Reduction Reactions

Reduction steps may involve the use of triethylsilane in trifluoroacetic acid to convert intermediate compounds to the desired hydroxy ester product.

  • Typical parameters:

    • Molar ratio of triethylsilane to substrate: 2.1:1 to 2.5:1
    • Temperature: 15-25 ℃, often around 20 ℃
    • Reaction time: 13-19 hours, commonly 16 hours
    • Monitoring: TLC, HPLC, or LC-MS
  • Post-reaction treatment:

    • Concentration under vacuum
    • pH adjustment to alkaline (pH 9-11) with sodium hydroxide
    • Extraction and acidification to pH 1-2 to precipitate the product

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Temperature (℃) Time (h) Yield (%) Notes
Iodination Iodine, Acetic acid, Sulfuric acid, Oxidant 0-100 (75 typical) 6-24 84-89 Recrystallization improves purity to >98%
Acetylation Lewis acid, Acetylation reagent, Ethyl acetate 0-50 (40-50) 16-22 Not specified Requires careful temperature control and monitoring
Reduction Triethylsilane, Trifluoroacetic acid 15-25 (20) 13-19 Not specified Molar ratio triethylsilane:substrate ~2.2:1
Work-up & Purification Extraction, pH adjustment, drying, vacuum concentration Ambient Variable - Multiple washing steps to remove impurities

Research Findings and Industrial Considerations

  • The use of thionyl chloride in some synthetic routes is discouraged due to environmental pollution concerns.
  • The coexistence of ortho- and para-isomers during acylation can complicate purification and reduce yield; thus, regioselective iodination and reaction control are critical.
  • The described methods prioritize simple, low-cost raw materials and reagents, and are designed for scalability and industrial production.
  • Monitoring techniques such as TLC, HPLC, and LC-MS are essential for optimizing reaction times and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(3-iodophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(3-iodophenyl)acetic acid.

    Reduction: Formation of 2-hydroxy-2-(3-iodophenyl)ethanol.

    Substitution: Formation of 2-hydroxy-2-(3-azidophenyl)acetate.

Scientific Research Applications

Methyl 2-hydroxy-2-(3-iodophenyl)acetate is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in the development of radiolabeled compounds for imaging studies.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-(3-iodophenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and ester hydrolysis reactions, respectively. The iodine atom can undergo substitution reactions, making the compound versatile in various chemical transformations .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-hydroxy-2-(3-iodophenyl)acetate I C₉H₉IO₃ 292.08 High molecular weight due to iodine; used in palladium-catalyzed couplings .
Methyl 2-amino-2-(3-bromophenyl)acetate Br, NH₂ C₉H₁₀BrNO₂ 244.08 Bromine offers lower steric hindrance; amino group enables peptide coupling .
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate Cl C₉H₉ClO₃ 200.62 Chlorine enhances lipophilicity; used in antimicrobial agent synthesis .
Methyl (2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate CF₃ C₁₀H₉F₃O₃ 234.17 Trifluoromethyl group improves metabolic stability in drug candidates .

Key Observations :

  • Iodine vs. Halogens : The iodine atom increases molecular weight and polarizability compared to Br or Cl, enhancing its utility in Suzuki-Miyaura cross-couplings due to stronger C–I bond activation .
  • Functional Groups: Hydroxyl groups (as in the target compound) facilitate hydrogen bonding, influencing solubility and reactivity, whereas amino groups (e.g., ) are pivotal in forming amide bonds for drug scaffolds .

Q & A

Q. How to design derivatives to enhance the compound’s pharmacokinetic profile?

  • Structural Modifications :
  • Prodrugs : Replace methyl ester with pivaloyloxymethyl to enhance oral bioavailability.
  • Halogen Swaps : Substitute iodine with fluorine to reduce metabolic oxidation .

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